molecular formula C21H16F3N3O3S B15288716 Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate

Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate

Cat. No.: B15288716
M. Wt: 447.4 g/mol
InChI Key: YIMGOTKXGRSQTQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with appropriate reagents to introduce the imidazolidinyl ring and the benzoate ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The imidazolidinyl ring may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano, trifluoromethyl, and imidazolidinyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H16F3N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C21H16F3N3O3S/c1-20(2)18(29)26(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)27(20)14-7-4-12(5-8-14)17(28)30-3/h4-10H,1-3H3

InChI Key

YIMGOTKXGRSQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)OC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

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